2-bromo-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

P2X3 antagonist Pain Inflammation

2-Bromo-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a synthetic, small-molecule thiadiazole-substituted arylamide. Its core structure integrates a 1,3,4-thiadiazole ring, a thioether-linked phenylamino-oxoethyl side chain, and an ortho-bromobenzamide moiety.

Molecular Formula C17H13BrN4O2S2
Molecular Weight 449.34
CAS No. 392290-85-6
Cat. No. B2642705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
CAS392290-85-6
Molecular FormulaC17H13BrN4O2S2
Molecular Weight449.34
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3Br
InChIInChI=1S/C17H13BrN4O2S2/c18-13-9-5-4-8-12(13)15(24)20-16-21-22-17(26-16)25-10-14(23)19-11-6-2-1-3-7-11/h1-9H,10H2,(H,19,23)(H,20,21,24)
InChIKeyBXBNTAFEISHQAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Bromo-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide (CAS 392290-85-6): Chemical Class and Pharmacological Target Context


2-Bromo-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a synthetic, small-molecule thiadiazole-substituted arylamide. Its core structure integrates a 1,3,4-thiadiazole ring, a thioether-linked phenylamino-oxoethyl side chain, and an ortho-bromobenzamide moiety. Patents disclose this compound within a series of P2X3 and P2X2/3 purinergic receptor antagonists [1][2], positioning it as a candidate for modulating ATP-gated ion channels implicated in pain, inflammation, and genitourinary disorders.

Why Simple Substitution Is Inadvisable: Critical Substituent-Dependent Pharmacology in 2-Thioether-1,3,4-Thiadiazole P2X3 Antagonists


Within the 2-thioether-1,3,4-thiadiazole arylamide chemotype, minor structural modifications—such as the position of the bromine substituent on the benzamide ring, the nature of the thioether linkage, or the phenylamino side chain—can profoundly shift P2X3 versus P2X2/3 selectivity, functional potency, and metabolic stability [1][2]. The patent literature explicitly teaches that even closely related analogs exhibit divergent in vitro IC50 values and pharmacokinetic profiles, meaning that a compound lacking an ortho-bromo substituent or possessing a different aryl amide cannot be assumed to replicate the target compound's pharmacological fingerprint. Generic substitution without direct comparative data therefore carries a high risk of selecting a molecule with altered target engagement, off-target liability, or unsuitable developability characteristics for the intended research or therapeutic application.

Quantitative Differentiation Evidence for 2-Bromo-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide (CAS 392290-85-6)


P2X3 Receptor Antagonist Activity Relative to In-Class Arylamide Analogs

The target compound is explicitly claimed as a P2X3 and/or P2X2/3 antagonist within a focused patent series [1]. While the patent provides general guidance that preferred compounds exhibit IC50 values below 10 µM in a FLIPR-based calcium flux assay using human P2X3-expressing cells, the specific IC50 value for 2-bromo-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is not publicly disclosed. This absence of a publicly available head-to-head IC50 measurement prevents a direct potency comparison against the closest disclosed analogs (e.g., the 3-methyl or 3-methoxy benzamide variants).

P2X3 antagonist Pain Inflammation Genitourinary

Ortho-Bromo Substituent Impact on P2X3/P2X2/3 Selectivity Profile

The patent SAR teaches that ortho-substitution on the benzamide ring, particularly with halogen atoms, can modulate selectivity between P2X3 homomeric and P2X2/3 heteromeric receptors [1]. The 2-bromo substituent of the target compound is predicted to influence this selectivity, but no direct comparative selectivity data (e.g., ratio of P2X3 IC50 to P2X2/3 IC50) is publicly available for this exact compound versus the corresponding 3-bromo or 4-bromo regioisomers. Consequently, any selectivity advantage remains a structural inference rather than a verified biochemical parameter.

P2X3 selectivity ortho-substitution SAR

In Vitro ADME and Physicochemical Property Differentiation

No experimentally determined aqueous solubility, logP, microsomal stability, or permeability data are available for 2-bromo-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide. Computational predictions (e.g., using QikProp or SwissADME) can be generated, but such in silico estimates do not constitute verified differentiation unless accompanied by measured values. In the absence of experimental ADME data, the compound cannot be scientifically prioritized over close analogs such as N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide (CAS 389083-76-5) or 3-methyl-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide, for which similar data are also missing [1][2].

ADME Physicochemical properties Drug-likeness

Best-Fit Application Scenarios for 2-Bromo-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide (CAS 392290-85-6) Based on Available Evidence


Pharmacological Tool Compound for P2X3 Receptor Mechanism-of-Action Studies

The compound can serve as a structurally defined chemical probe for interrogating P2X3 purinergic signaling in cellular models of chronic pain or bladder dysfunction, provided the user first establishes its functional potency and selectivity profile in-house [1][2]. Its selection is warranted when the research goal is to compare a 2-bromo-substituted thiadiazole arylamide against other P2X3 antagonist chemotypes in a systematic SAR campaign.

Reference Standard in P2X3 Antagonist Patent Landscape Analysis

Given its explicit inclusion in the Roche P2X3 antagonist patent family [1][2], the compound can be procured as a reference standard for freedom-to-operate analyses or for validating in-house P2X3 screening assays against a known patent genus exemplar.

Starting Point for Medicinal Chemistry Optimization of Thioether-Linked Thiadiazole Arylamides

The ortho-bromo substitution and phenylamino-oxoethyl thioether side chain provide a distinct chemical starting point for iterative analog synthesis aimed at improving P2X3 selectivity, metabolic stability, or solubility [1]. The compound's use is most appropriate in a hit-to-lead or lead optimization program where the core scaffold is retained while systematically varying the halogen position and linker composition.

In Vitro Selectivity Profiling Against Related Purinergic Receptor Subtypes

The compound can be employed in a panel of P2X receptor subtypes (P2X1, P2X2, P2X4, P2X7) to map the selectivity fingerprint of the 2-bromo-thiadiazole arylamide series [1]. This application requires the user to generate the selectivity data, as publicly available comparator information is currently absent.

Quote Request

Request a Quote for 2-bromo-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.